Scutebarbatine Y

Overview

Description

Synthesis Analysis

Scutebarbatine Y, along with other similar diterpenoids (Scutebarbatines W-Z), is isolated from Scutellaria barbata through ethanol extraction. The extraction and isolation process involves extensive spectroscopic studies to elucidate the compound's structure. The synthesis pathway typically involves the use of advanced chromatographic techniques and spectroscopic methods to isolate and identify the purity and structure of the compound (Wang, Ren, Li, & Liu, 2010).

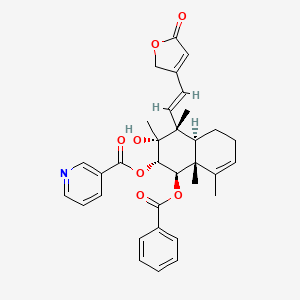

Molecular Structure Analysis

The molecular structure of this compound was established based on extensive spectroscopic studies, including 1D NMR, 2D NMR, and mass spectrometry. These studies allow for the detailed analysis of the compound's molecular framework, identifying specific functional groups and stereochemistry crucial for its biological activity. The correct assignment of the compound's structure is critical for understanding its chemical behavior and interactions (Wang, Ren, Li, & Liu, 2010).

Scientific Research Applications

Cytotoxic Activities Against Cancer Cell Lines

Neo-clerodane diterpenoids, including compounds similar to Scutebarbatine Y, have been isolated from Scutellaria barbata and demonstrated significant cytotoxic activities against various human cancer cell lines, including nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells (Dai et al., 2006).

Identification of Metabolites in Biological Samples

A study identified 20 metabolites of Scutebarbatine A in rat plasma, bile, urine, and feces, using high-resolution mass spectrometry. This study provides insights into the metabolism of Scutebarbatine A in the body and can help understand its pharmacodynamic material basis and pharmacological mechanisms (Zhao et al., 2022).

Antitumor Activity on Lung Carcinoma Cell Lines

Scutebarbatine A has shown significant antitumor effects on human lung carcinoma A549 cells, both in vitro and in vivo. The mechanism involves mitochondria-mediated apoptosis by regulating expressions of caspase-3 and 9, and down-regulating Bcl-2 (Yang et al., 2014).

Potential Antibacterial Action Mechanisms

Docking studies of alkaloids isolated from the genus Scutellaria, including Scutebarbatine E, suggest a potential mechanism of action for antibacterial activity. These alkaloids may inhibit cell wall synthesis, a vital process in bacterial survival (SriDharani et al., 2016).

Structural Revision of Related Diterpenoids

Research has led to the structure revision of several 13-spiro neo-clerodane diterpenoids related to this compound, underscoring the importance of accurate structural characterization in pharmacological studies (Wang et al., 2010).

Safety and Hazards

Scutebarbatine Y should be handled with care to avoid dust formation . Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should be avoided . After handling, wash thoroughly and remove contaminated clothing . Keep away from sources of ignition . Prolonged or repeated exposure should be avoided .

Future Directions

The evolutionary secrets that enable Scutellaria barbata to produce cancer-fighting compounds like Scutebarbatine Y have been unlocked by a collaboration of UK and Chinese researchers . With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of the herb, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This research marks a crucial step in developing new anti-cancer medicines .

Mechanism of Action

Scutebarbatine Y is a neo-clerodane diterpenoid that can be isolated from Scutellaria barbata , a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-tumor properties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

These proteins play a crucial role in preventing apoptosis, a process of programmed cell death. By targeting these proteins, Scutebarbatine A effectively induces apoptosis, particularly in cancer cells .

Mode of Action

It is known that scutebarbatine a, a related compound, works by down-regulating pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . This action releases the molecular brakes on apoptosis in cell death-evading cancer cells

Biochemical Pathways

It is known that scutebarbatine a induces apoptosis via a caspase-dependent pathway in a human hepatocellular carcinoma cell line . It is also suggested that Scutebarbatine A inhibits cell proliferation and triggers apoptosis via activation of p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum stress (ER) stress

Pharmacokinetics

A study on the metabolism of scutebarbatine a in rats has been conducted . This study found that Scutebarbatine A undergoes various metabolic processes, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate

Result of Action

It is known that scutebarbatine a induces dose-dependent apoptosis, specifically in cancer cells . This action effectively inhibits the proliferation of cancer cells

Action Environment

barbata leaves and decoctions prepared traditionally, which contain Scutebarbatine A, showed substantially different chemical compositions and differential induction of apoptosis This suggests that the preparation method and possibly other environmental factors could influence the action and efficacy of Scutebarbatine A

Biochemical Analysis

Biochemical Properties

Scutebarbatine Y plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), and IAP-regulating proteins . These interactions lead to the down-regulation of these proteins, thereby promoting apoptosis in cancer cells. Additionally, this compound has been found to interact with caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by up-regulating the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins . This compound also influences cell signaling pathways, such as the Akt and p53 pathways, leading to the inhibition of cell proliferation and angiogenesis . Furthermore, this compound affects gene expression by modulating the levels of cyclin D1, CDK4, Bax, and Bcl-2, resulting in cell cycle arrest and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to and inhibits the activity of IAPs, thereby releasing the molecular brakes on apoptosis in cancer cells . This inhibition leads to the activation of caspase-3 and caspase-9, which are essential for the execution of apoptosis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, such as cyclin D1, CDK4, Bax, and Bcl-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound induces dose-dependent apoptosis in cancer cells within 24 hours of treatment . The stability and degradation of this compound in vitro and in vivo have also been investigated, revealing that the compound remains stable and retains its bioactivity over extended periods . Long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to induce dose-dependent apoptosis in cancer cells, with higher doses resulting in increased apoptosis . At high doses, this compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with lower doses of this compound being sufficient to induce significant anti-cancer activity without causing severe toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate . These metabolic processes result in the formation of multiple metabolites, which may contribute to the overall pharmacological effects of this compound . The enzymes and cofactors involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidation and hydroxylation of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound within specific tissues and organs are influenced by its interactions with binding proteins and transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell signaling pathways and gene expression . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cells . This localization is essential for the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells .

properties

IUPAC Name |

[(1R,2S,3R,4R,4aS,8aR)-1-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-30(37)24-13-9-17-34-19-24)27(32(21,25)3)40-29(36)23-11-6-5-7-12-23/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWQIGHLLAXZMX-IWSWVWQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316831 | |

| Record name | Scutebarbatine Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312716-27-0 | |

| Record name | Scutebarbatine Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutebarbatine Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.